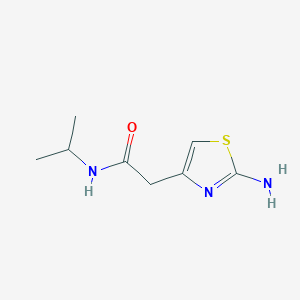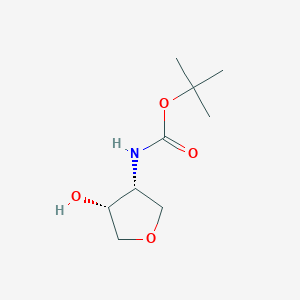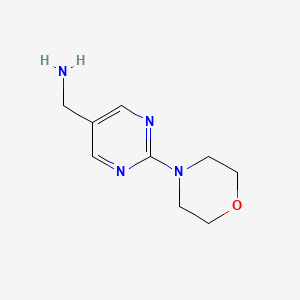![molecular formula C16H25NO2 B1372798 Methyl 2-[(octan-2-yl)amino]benzoate CAS No. 1094420-45-7](/img/structure/B1372798.png)
Methyl 2-[(octan-2-yl)amino]benzoate
Overview
Description
Molecular Structure Analysis
The InChI code for “Methyl 2-[(octan-2-yl)amino]benzoate” is1S/C16H25NO2/c1-4-5-6-7-10-13(2)17-15-12-9-8-11-14(15)16(18)19-3/h8-9,11-13,17H,4-7,10H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis and Modification
- Methyl 2-[(octan-2-yl)amino]benzoate and its derivatives have been utilized in chemical synthesis, particularly in the modification of amino acids and peptides. A study by Casimir, Guichard, and Briand (2002) highlights the use of a similar compound, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and amino acid derivatives, emphasizing its efficiency and racemization-free attributes in chemical synthesis (Casimir, Guichard, & Briand, 2002).
Crystal Engineering
- In the field of crystal engineering, derivatives of this compound have been studied for their unique crystallization properties. Johnstone et al. (2010) explored methyl 2-(carbazol-9-yl)benzoate, noting its unusual crystallization behavior under high pressure, which leads to a transformation in its crystal structure (Johnstone et al., 2010).
Corrosion Inhibition
- The compound and its variants have found applications in corrosion inhibition. Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives of methyl benzoate, as eco-friendly corrosion inhibitors for steel in acidic solutions, demonstrating their effectiveness in protecting metal surfaces (Yadav, Sarkar, & Purkait, 2015).
Antioxidant Properties
- The antioxidant properties of this compound derivatives have been researched. Then et al. (2017) synthesized and evaluated two novel compounds for their radical scavenging potency, highlighting their potential in antioxidant applications (Then et al., 2017).
Liquid Crystal Research
- This compound has been utilized in liquid crystal research. Veerabhadraswamy et al. (2015) reported on the synthesis and liquid crystalline behavior of certain derivatives, noting their potential in device applications due to the stabilization of various liquid crystal phases (Veerabhadraswamy et al., 2015).
Photopolymerization
- In the field of photopolymerization, a derivative of this compound was proposed as a photoiniferter by Guillaneuf et al. (2010), demonstrating its role in initiating polymerization under UV irradiation (Guillaneuf et al., 2010).
Safety and Hazards
The safety data for “Methyl 2-[(octan-2-yl)amino]benzoate” suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the substance in eyes, on skin, or on clothing . It is also advised to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 2-(octan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-10-13(2)17-15-12-9-8-11-14(15)16(18)19-3/h8-9,11-13,17H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGXJLQNKTUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)


![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)









